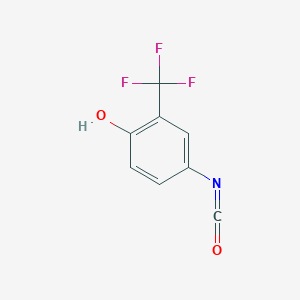

4-Hydroxy-3-(trifluoromethyl)phenylisocyanate

Description

4-Hydroxy-3-(trifluoromethyl)phenylisocyanate is an aromatic isocyanate derivative featuring a hydroxyl (-OH) group at the para position and a trifluoromethyl (-CF₃) group at the meta position of the benzene ring. This compound is of significant interest in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to the unique electronic and steric effects imparted by its substituents.

Properties

CAS No. |

1261456-08-9 |

|---|---|

Molecular Formula |

C8H4F3NO2 |

Molecular Weight |

203.12 g/mol |

IUPAC Name |

4-isocyanato-2-(trifluoromethyl)phenol |

InChI |

InChI=1S/C8H4F3NO2/c9-8(10,11)6-3-5(12-4-13)1-2-7(6)14/h1-3,14H |

InChI Key |

GLXHJGORHKNCMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sorafenib Related Compound 25 involves the preparation of intermediates such as 4-(4-aminophenoxy)-N-methylpicolinamide. This intermediate is then reacted with phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate to install the main urea functionality . The reaction typically uses a single base and does not require an inert atmosphere, making it a practical and efficient method .

Industrial Production Methods

Industrial production of Sorafenib Related Compound 25 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Sorafenib Related Compound 25 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Sorafenib Related Compound 25 has a wide range of scientific research applications:

Mechanism of Action

Sorafenib Related Compound 25 exerts its effects by inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis. It targets both serine/threonine and receptor tyrosine kinases, including c-Raf, b-Raf, VEGFR, and PDGFR . This inhibition disrupts key signaling pathways, leading to reduced tumor growth and angiogenesis .

Comparison with Similar Compounds

4-Chloro-3-(trifluoromethyl)phenylisocyanate

- Structure : 4-Cl, 3-CF₃ substituents.

- Key Differences : The chloro group is a stronger electron-withdrawing group than hydroxyl, increasing the electrophilicity of the -NCO group. This enhances reactivity in nucleophilic substitutions, making it preferred in drug synthesis (e.g., Sorafenib analogs) .

- Applications: Widely used in antiproliferative agents for hepatocellular carcinoma due to its stability and reactivity .

4-Fluorophenyl Isocyanate

- Structure : Single 4-F substituent.

- This results in distinct reactivity profiles in coupling reactions .

3-Chloro-4-methylphenyl Isocyanate

- Structure : 3-Cl, 4-CH₃ substituents.

- Key Differences : The methyl group introduces steric hindrance, slowing reactions with bulky nucleophiles. The chloro group’s meta positioning alters electronic effects compared to the para-hydroxy group in the target compound .

Hexamethylene Diisocyanate (HDI)

- Structure : Aliphatic diisocyanate (1,6-diisocyanatohexane).

- Key Differences : Aliphatic isocyanates exhibit lower reactivity toward aromatic amines but higher flexibility, making HDI suitable for polyurethane coatings. The aromatic backbone of 4-Hydroxy-3-(trifluoromethyl)phenylisocyanate offers rigidity and conjugation advantages in drug design .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Antiproliferative Activity: 4-Chloro-3-(trifluoromethyl)phenylisocyanate derivatives exhibit IC₅₀ values in the nanomolar range against hepatocellular carcinoma cells, attributed to the chloro group’s role in stabilizing drug-target interactions .

- Photostability : Phenylisocyanates with electron-withdrawing groups (e.g., -CF₃, -Cl) demonstrate higher photostability than those with electron-donating groups, as shown in comparative studies of photo-Fries rearrangement .

Biological Activity

4-Hydroxy-3-(trifluoromethyl)phenylisocyanate (CAS Number: 1261456-08-9) is a chemical compound notable for its unique trifluoromethyl group and isocyanate functional group. Its molecular formula is C₈H₄F₃N₁O, with a molecular weight of 187.12 g/mol. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and interactions with macromolecules.

Synthesis

The synthesis of 4-Hydroxy-3-(trifluoromethyl)phenylisocyanate can be achieved through various methods, emphasizing safety and environmental considerations. These methods often utilize milder conditions and fewer hazardous reagents compared to traditional synthesis approaches.

4-Hydroxy-3-(trifluoromethyl)phenylisocyanate exhibits biological activity primarily through its reactivity with biological macromolecules such as proteins and nucleic acids. The isocyanate functional group can form adducts with amino acids in proteins, which may lead to diverse biological responses depending on exposure conditions.

Toxicity and Therapeutic Potential

Research indicates that compounds containing isocyanate functionalities can exhibit varying degrees of toxicity and therapeutic effects. The trifluoromethyl group significantly influences the compound's reactivity, which may enhance its potential as a therapeutic agent while also raising concerns regarding toxicity.

Interaction Studies

Studies have focused on the interaction of 4-Hydroxy-3-(trifluoromethyl)phenylisocyanate with various biological targets. For example, the compound has been evaluated for its effects on key signaling pathways involved in cancer progression:

- Inhibition of Raf Kinases : A hybrid compound incorporating 4-Hydroxy-3-(trifluoromethyl)phenylisocyanate was tested against several Raf kinases, showing varying degrees of inhibition. Although the compound exhibited lower inhibitory activity compared to established drugs like sorafenib, it highlighted the need for further structural optimization to enhance efficacy .

Comparison with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the unique properties of 4-Hydroxy-3-(trifluoromethyl)phenylisocyanate:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-3-(trifluoromethyl)phenylisocyanate | Chlorine substituent on aromatic ring | Used as an intermediate in drug synthesis |

| 2-(Trifluoromethyl)phenylisocyanate | Similar trifluoromethyl group | Different positioning of isocyanate functionality |

| Phenylisocyanate | Lacks trifluoromethyl group | More reactive due to absence of electron-withdrawing groups |

The presence of the trifluoromethyl group in 4-Hydroxy-3-(trifluoromethyl)phenylisocyanate enhances its reactivity compared to simpler derivatives, suggesting potential advantages in biological applications.

Research Findings

Recent studies have further explored the compound's properties:

- Reactivity with Proteins : Research indicates that isocyanates can modify lysine residues in proteins, potentially altering their function and leading to biological responses.

- Therapeutic Applications : The compound has been investigated for use in drug development, particularly in targeting diseases where protein modification plays a crucial role.

Q & A

Q. What are the recommended synthetic routes for 4-hydroxy-3-(trifluoromethyl)phenylisocyanate, and how does the trifluoromethyl group influence reaction conditions?

The synthesis of aryl isocyanates often involves the reaction of aryl amines with phosgene or thiophosgene derivatives under controlled conditions. For trifluoromethyl-substituted analogs, the electron-withdrawing nature of the -CF₃ group necessitates milder bases (e.g., potassium hydroxide in dimethylformamide) to avoid decomposition . Purification typically requires low-temperature storage (0–6°C) due to the compound’s thermal instability . Characterization via GC (>98% purity) and NMR (to confirm regiochemistry) is critical, as competing side reactions (e.g., sulfonyl chloride formation) may occur with improper stoichiometry .

Q. How should researchers handle and store 4-hydroxy-3-(trifluoromethyl)phenylisocyanate to ensure stability?

Storage under inert atmospheres (e.g., nitrogen) at 2–8°C is essential to prevent hydrolysis or polymerization . The compound’s isocyanate group is highly reactive toward moisture, requiring anhydrous solvents (e.g., dried DMF or THF) during experimental workflows. Safety protocols align with UN# 2206 (Class 6.1 hazardous material), mandating PPE for respiratory and dermal protection .

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the hydroxy group (δ ~9–10 ppm) and trifluoromethyl substituent (¹⁹F NMR δ ~-60 ppm) .

- IR Spectroscopy : A sharp peak near 2250 cm⁻¹ confirms the isocyanate (-N=C=O) group .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular ion [M+H]⁺ (calculated for C₈H₅F₃NO₂: 220.03) .

Advanced Research Questions

Q. How does the trifluoromethyl group affect the compound’s reactivity in nucleophilic addition reactions?

The -CF₃ group’s strong electron-withdrawing effect increases electrophilicity at the isocyanate carbon, enhancing reactivity toward nucleophiles like amines or alcohols. However, steric hindrance from the -CF₃ and hydroxy groups may reduce accessibility, necessitating optimized reaction temperatures (e.g., 40–60°C) and polar aprotic solvents (e.g., DMF) to balance kinetics and regioselectivity . Computational studies (DFT) can model transition states to predict preferred attack angles .

Q. What strategies resolve contradictions in observed vs. theoretical yields during coupling reactions?

Discrepancies often arise from competing side reactions (e.g., urea formation via water contamination). Methodological improvements include:

- Stoichiometric control : Use a 10–20% excess of nucleophile to compensate for moisture.

- Byproduct analysis : TLC or HPLC monitoring identifies intermediates like thioureas (from isothiocyanate impurities) .

- Catalytic optimization : Meglumine sulfate or similar catalysts can enhance selectivity in heterocyclic adduct formation .

Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?

X-ray diffraction of analogs (e.g., 4-hydroxy-3-(trifluoromethyl)benzoic acid) reveals planar aromatic rings with hydrogen-bonding motifs between the hydroxy group and carbonyl oxygen . Substituting the -OH with bulkier groups (e.g., methoxy) disrupts these interactions, altering solubility and target binding. Molecular docking studies against enzymes (e.g., kinases) can prioritize derivatives with optimized steric and electronic profiles .

Q. What in vitro assays are suitable for evaluating biological interactions of this compound?

- Antioxidant assays : DPPH, NO, and H₂O₂ radical scavenging tests quantify reactive oxygen species (ROS) inhibition .

- Enzyme inhibition : Fluorogenic substrates or microplate-based kinetic assays measure interactions with proteases or phosphatases .

- Cytotoxicity screening : MTT assays on cell lines (e.g., HeLa) assess viability, with LC₅₀ values contextualizing therapeutic potential .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.